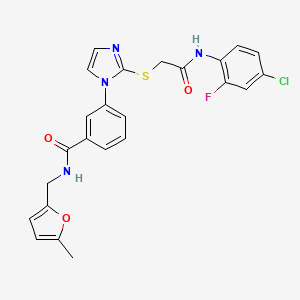

3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide

Description

This compound features a benzamide core substituted with a 1H-imidazole ring linked via a thioether group to a 2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl moiety. Its structural complexity, characterized by halogenated aryl groups and heterocyclic systems, suggests applications in medicinal chemistry, particularly as a kinase inhibitor or protease modulator. The synthesis likely involves imidazole ring formation via cyclization, thioether linkage via nucleophilic substitution, and amide coupling .

Properties

IUPAC Name |

3-[2-[2-(4-chloro-2-fluoroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]-N-[(5-methylfuran-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClFN4O3S/c1-15-5-7-19(33-15)13-28-23(32)16-3-2-4-18(11-16)30-10-9-27-24(30)34-14-22(31)29-21-8-6-17(25)12-20(21)26/h2-12H,13-14H2,1H3,(H,28,32)(H,29,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYIKCSDBNVLQGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(O1)CNC(=O)C2=CC(=CC=C2)N3C=CN=C3SCC(=O)NC4=C(C=C(C=C4)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClFN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

499.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-((2-((4-chloro-2-fluorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)-N-((5-methylfuran-2-yl)methyl)benzamide is a complex organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure characterized by multiple functional groups, including an imidazole ring and a benzamide moiety. The presence of a 4-chloro-2-fluorophenyl group and a 5-methylfuran substituent suggests potential interactions with biological targets.

Biological Activity Overview

Recent studies have indicated that compounds with similar structural motifs exhibit significant biological activities, including:

- Antimicrobial Activity : Compounds containing imidazole and benzamide groups have shown promising antibacterial properties against various pathogens.

- Anticancer Activity : Some derivatives have been investigated for their ability to inhibit cancer cell proliferation.

Antimicrobial Activity

Research has demonstrated that imidazole derivatives possess considerable antibacterial activity. For instance, a study reported that certain imidazole hybrids exhibited minimum inhibitory concentrations (MICs) against Staphylococcus aureus ranging from 20 to 40 µM, and against Escherichia coli from 40 to 70 µM. These values were notably higher than those for standard antibiotics like ceftriaxone, which had MICs of 0.1 µM against E. coli .

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| Imidazole Hybrid A | S. aureus | 20–40 |

| Imidazole Hybrid B | E. coli | 40–70 |

| Ceftriaxone | S. aureus | 4 |

| Ceftriaxone | E. coli | 0.1 |

Anticancer Activity

The anticancer potential of similar compounds has also been explored. For example, studies on related benzamide derivatives revealed that they can inhibit specific kinases involved in cancer cell signaling pathways. The mechanism often involves the inhibition of cell cycle progression and induction of apoptosis in cancer cells .

The proposed mechanisms by which this compound may exert its effects include:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.

- Receptor Modulation : It could interact with specific receptors, altering cellular signaling pathways.

- Ion Channel Interaction : The compound might influence ion channels, affecting cellular excitability and neurotransmission.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to the one :

- Antibacterial Efficacy : A study conducted on imidazole derivatives demonstrated their effectiveness against multi-drug resistant strains of bacteria, emphasizing the need for novel antibacterial agents in clinical settings .

- Cancer Cell Lines : Research involving various cancer cell lines showed that certain derivatives could reduce cell viability significantly compared to untreated controls, suggesting their potential as therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzamide derivatives with heterocyclic appendages. Below is a structural and functional comparison with analogous compounds:

Table 1: Structural Comparison

Key Observations

Heterocyclic Core: The target compound’s imidazole ring (common in kinase inhibitors) contrasts with pyrazole (1015533-62-6) and triazole () systems. Triazole derivatives () exhibit tautomerism, influencing solubility and metabolic stability .

Substituent Effects: The 4-chloro-2-fluorophenyl group in the target compound enhances steric bulk and electron-withdrawing effects compared to 4-fluorophenyl (Compound 9) or 4-ethylphenyl (1015533-62-6). This may improve target binding in hydrophobic pockets .

Linkage Variations :

- Thioether linkages (target compound, Compound 9) confer metabolic resistance compared to ethers, while sulfonyl groups () increase solubility but reduce bioavailability .

Table 2: Pharmacological and Physicochemical Properties

Key Findings

- Bioactivity Correlation : highlights that structural similarities (e.g., imidazole-thioether systems) correlate with overlapping bioactivity profiles, such as kinase or COX inhibition .

- Metabolic Stability : The target compound’s thioether and methylfuran groups may confer longer half-lives compared to sulfonyl-containing triazoles (), which are prone to phase II metabolism .

Research Implications

- Optimization Potential: Replacing the 5-methylfuran group with a bioisostere like thiophene (to enhance metabolic stability) or introducing polar substituents (to improve solubility) could refine the target compound’s profile.

- Target Validation : Structural analogs in and suggest plausible targets (e.g., COX enzymes, kinases) warranting in vitro screening.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.